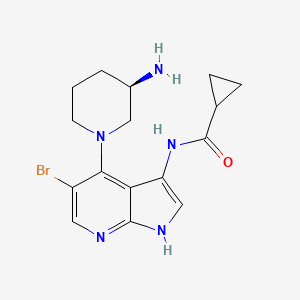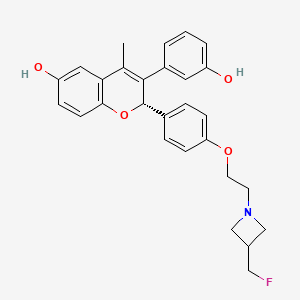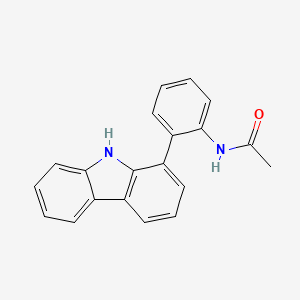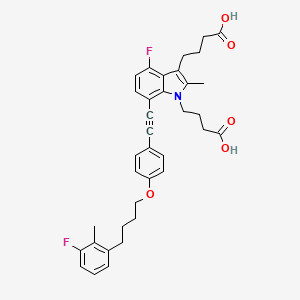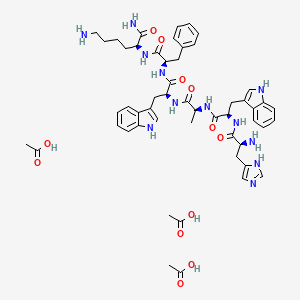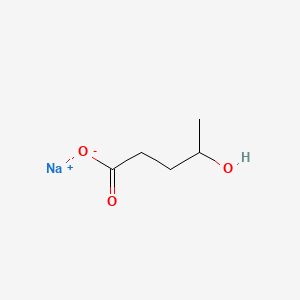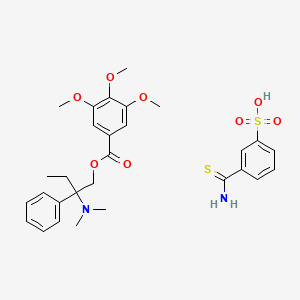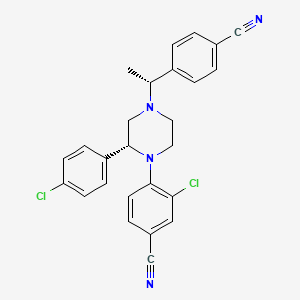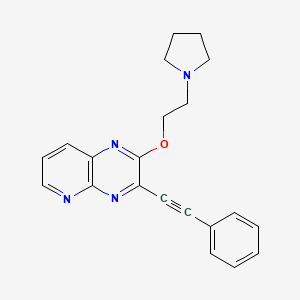
GNF4877
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GNF4877は、デュアル特異性チロシンリン酸化調節キナーゼ1A(DYRK1A)およびグリコーゲンシンターゼキナーゼ3ベータ(GSK3β)の強力かつ選択的な低分子阻害剤です。 膵臓β細胞の増殖を促進する上で大きな可能性を示しており、糖尿病の研究と治療における有望な候補となっています .
作用機序
GNF4877は、DYRK1AとGSK3βの活性を阻害することで効果を発揮します。これらのキナーゼは、さまざまな細胞プロセスを調節する上で重要な役割を果たします。DYRK1Aを阻害することにより、this compoundは下流の標的のリン酸化を防ぎ、遺伝子発現と細胞応答の変化につながります。GSK3βの阻害は、グリコーゲン代謝、細胞周期の進行、アポトーシスに影響を与えます。 これらのキナーゼの併用阻害は、膵臓β細胞の増殖の増加と血糖値の恒常性の改善をもたらします .
準備方法
合成経路と反応条件
GNF4877の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成、続いて目的の阻害活性を達成するための官能基修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、収率と純度を最大限に高めるために最適化されています .
工業生産方法
This compoundの工業生産は、おそらくラボ規模の合成プロセスをスケールアップする必要があるでしょう。これには、大規模反応の反応条件の最適化、一貫性のある品質と純度の確保、効率的な精製技術の実施が含まれます。 自動反応器と連続フロー化学の使用により、生産プロセスの効率性とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
GNF4877は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応により、分子内の特定の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化またはケトン誘導体が生成される可能性があり、一方、置換反応によりさまざまな官能基が導入され、化合物の活性または安定性が向上する可能性があります .
科学研究への応用
化学
化学において、this compoundはDYRK1AとGSK3βの阻害を研究するためのツール化合物として使用されます。 これは、構造活性相関と、改善された効力と選択性を備えた新しい阻害剤の開発を理解するのに役立ちます .
生物学
This compoundは、特に細胞シグナル伝達経路の研究において、生物学で重要な用途があります。 これは、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスにおけるDYRK1AとGSK3βの役割を調査するために使用されます .
医学
医学において、this compoundは、膵臓β細胞の増殖を促進することにより、糖尿病の治療における可能性が探求されています。 これは、DYRK1AとGSK3βが関与する神経変性疾患、がん、その他の病状にも応用される可能性があります .
産業
製薬業界では、this compoundはDYRK1AとGSK3βを標的とする新しい治療薬を開発するためのリード化合物として役立ちます。 重要なシグナル伝達経路を調節する能力により、創薬と開発において貴重な資産となります .
科学的研究の応用
Chemistry
In chemistry, GNF4877 is used as a tool compound to study the inhibition of DYRK1A and GSK3β. It helps in understanding the structure-activity relationships and the development of new inhibitors with improved efficacy and selectivity .
Biology
This compound has significant applications in biology, particularly in studying cell signaling pathways. It is used to investigate the role of DYRK1A and GSK3β in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Medicine
In medicine, this compound is being explored for its potential in treating diabetes by promoting pancreatic beta-cell proliferation. It may also have applications in neurodegenerative diseases, cancer, and other conditions where DYRK1A and GSK3β are implicated .
Industry
In the pharmaceutical industry, this compound serves as a lead compound for developing new therapeutic agents targeting DYRK1A and GSK3β. Its ability to modulate key signaling pathways makes it a valuable asset in drug discovery and development .
類似化合物との比較
類似化合物
GNF7156: DYRK1AとGSK3βの別の阻害剤ですが、効力と選択性のプロファイルが異なります。
ハーミン: DYRK1Aを阻害する天然物であり、β細胞の増殖に対する効果が研究されています。
GNF4877のユニークさ
This compoundは、DYRK1AとGSK3βの両方に対する高い効力と選択性によって際立っています。類似の化合物よりも効果的に膵臓β細胞の増殖を促進する能力は、糖尿病の研究においてユニークで価値のあるツールとなっています。 さらに、二重阻害機構により、これらのキナーゼのいずれか一方のみを標的とする化合物と比較して、より幅広い治療の可能性が提供されます .
特性
IUPAC Name |
(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIATSFXNVOVFE-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary molecular targets of GNF4877 and how does its dual inhibition mechanism contribute to its therapeutic potential for diabetes?
A1: this compound is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β) [, ]. This dual inhibition is significant because both DYRK1A and GSK3β have been implicated in the regulation of β-cell mass and function. By inhibiting DYRK1A, this compound promotes the proliferation of β-cells, potentially leading to an increase in β-cell mass []. Simultaneously, inhibition of GSK3β can further enhance β-cell survival and function []. This combined effect on both proliferation and function makes this compound a promising candidate for developing therapies aimed at restoring β-cell mass and improving glycemic control in diabetes.
Q2: Several DYRK1A inhibitors are known to promote β-cell proliferation. Does this compound share any unique features compared to other inhibitors in this class?
A2: While several DYRK1A inhibitors, including harmine and 5-IT, have demonstrated the ability to induce β-cell proliferation, this compound exhibits a distinct characteristic. Unlike harmine and 5-IT, which also enhance β-cell differentiation, this compound appears to primarily focus on promoting β-cell proliferation without significantly impacting differentiation markers [, ]. This suggests that this compound might act through a slightly different mechanism or target a distinct subset of downstream pathways compared to other DYRK1A inhibitors. This unique feature could have implications for its therapeutic application, potentially allowing for a more targeted approach towards increasing β-cell mass.
Q3: What preclinical studies have been conducted to evaluate the efficacy of this compound in models of diabetes?
A3: this compound has shown promising results in preclinical studies. Research indicates that it effectively induces primary human β-cell proliferation both in vitro and in vivo []. These findings suggest that this compound holds the potential to be developed as an oral therapy for diabetes by promoting the restoration of β-cell mass, enhancing insulin content, and ultimately improving glycemic control.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
